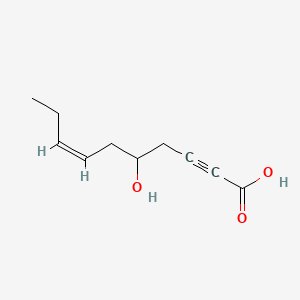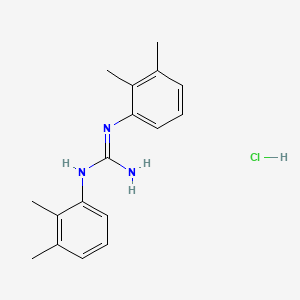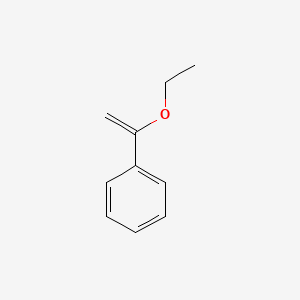
Benzene, (1-ethoxyethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, (1-ethoxyethenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzene with ethyl vinyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzene, (1-ethoxyethenyl)- often involves large-scale chemical reactors where benzene and ethyl vinyl ether are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into ethoxyethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethoxyethenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields ethoxyethylbenzene.
Substitution: Results in various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzene, (1-ethoxyethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, (1-ethoxyethenyl)- exerts its effects involves its interaction with various molecular targets. In chemical reactions, the ethoxyethenyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the benzene ring. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
Styrene: Similar structure but lacks the ethoxy group.
Ethylbenzene: Contains an ethyl group instead of an ethoxyethenyl group.
Vinylbenzene: Similar structure but with a vinyl group instead of ethoxyethenyl.
Uniqueness
Benzene, (1-ethoxyethenyl)- is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
6230-62-2 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-ethoxyethenylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clave InChI |
PDNJMHZLMGTCDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





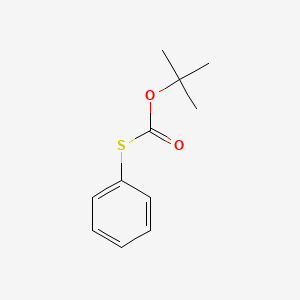


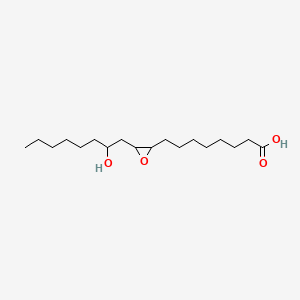
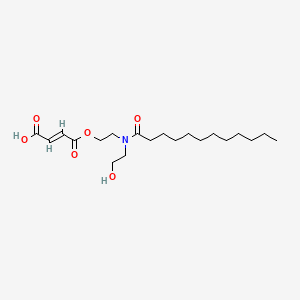
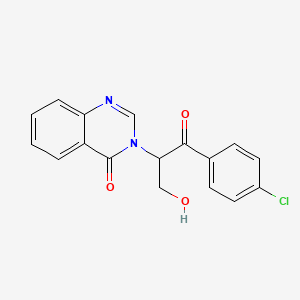
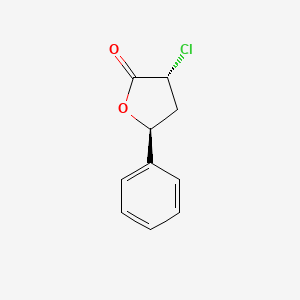
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
